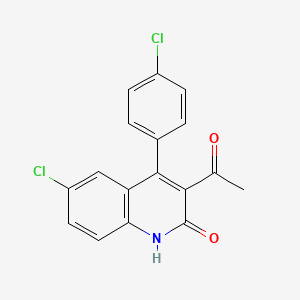
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one
Overview
Description
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, or 3AC6CPQ, is an important organic compound that is used in a variety of scientific research and laboratory experiments. It is a heterocyclic compound, which is a type of organic compound that contains a ring of at least two different atoms. 3AC6CPQ has a wide range of applications in various fields, including chemistry, biochemistry, pharmacology, and materials science.
Scientific Research Applications
Synthesis and Molecular Rearrangement
A study by Klásek et al. (2003) explored the synthesis of various derivatives from 3-acyl-4-hydroxy-1H-quinolin-2-ones, demonstrating the versatility of quinolone derivatives in chemical transformations. They reported the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent conversion to other chemical structures, showcasing the compound's role in complex chemical reactions and molecular rearrangements (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antimicrobial Activities
Geies et al. (1998) synthesized pyrrolylthieno[2,3-b]-quinoline derivatives, including a compound structurally related to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, and evaluated their antimicrobial activities. This study highlights the potential of quinolin-2(1H)-one derivatives in developing new antimicrobial agents (Geies, Bakhite, & El-Kashef, 1998).
Anti-Hepatitis B Virus Agents
Guo et al. (2011) investigated a series of quinolin-2(1H)-one derivatives, similar to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, for their anti-hepatitis B virus activities. They found that these compounds exhibited significant inhibitory effects against hepatitis B virus, suggesting the potential use of these derivatives in antiviral therapies (Guo, Zhang, Ma, Luo, Geng, Wang, Zhang, Zhou, Jiang, & Chen, 2011).
Corrosion Inhibition
Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including derivatives of quinolin-2(1H)-one, for their corrosion inhibition properties. This research indicates the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial settings (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
properties
IUPAC Name |
3-acetyl-6-chloro-4-(4-chlorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOMBBJCLYEZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



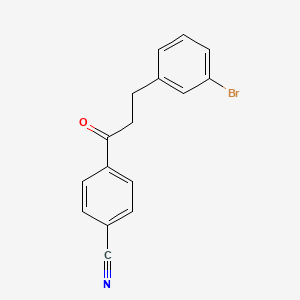

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)
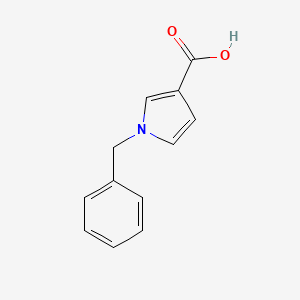


![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)


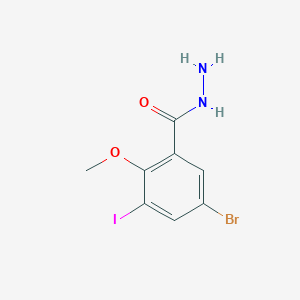

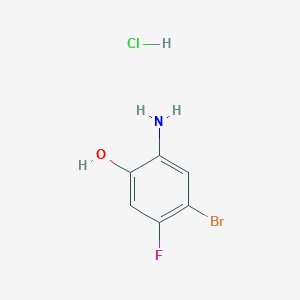
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)